molecular formula C10H8ClF2NO4 B14047063 1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one

Cat. No.: B14047063
M. Wt: 279.62 g/mol
InChI Key: MXJNHKVSCIPMAD-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one is a chemical compound with a complex structure that includes a chloro group, a difluoromethoxy group, and a nitrophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the difluoromethoxy and nitrophenyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, while the difluoromethoxy group may influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(4-(difluoromethoxy)-2-ethylphenyl)propan-2-one
  • 1-Chloro-1-(4-(difluoromethoxy)-2-fluorophenyl)propan-2-one

Uniqueness

1-Chloro-1-(4-(difluoromethoxy)-3-nitrophenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and nitrophenyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C10H8ClF2NO4

Molecular Weight

279.62 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-3-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)6-2-3-8(18-10(12)13)7(4-6)14(16)17/h2-4,9-10H,1H3

InChI Key

MXJNHKVSCIPMAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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